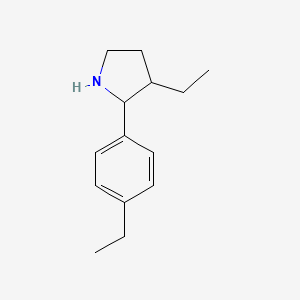![molecular formula C20H21NO6 B12887778 7-Butyl-3,8,9-trimethoxybenzo[g]quinoline-4,5,10(1H)-trione CAS No. 61186-58-1](/img/structure/B12887778.png)
7-Butyl-3,8,9-trimethoxybenzo[g]quinoline-4,5,10(1H)-trione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Butyl-4-hydroxy-3,8,9-trimethoxybenzo[g]quinoline-5,10-dione is a complex organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-Butyl-4-hydroxy-3,8,9-trimethoxybenzo[g]quinoline-5,10-dione typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, starting from a substituted aniline, the compound can be synthesized through a series of reactions including nitration, reduction, and cyclization .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for higher yields and purity. This often includes the use of catalysts, controlled temperatures, and pressures to ensure efficient reactions. The scalability of the process is crucial for industrial applications, and continuous flow reactors may be employed to achieve this .
Analyse Des Réactions Chimiques
Types of Reactions
7-Butyl-4-hydroxy-3,8,9-trimethoxybenzo[g]quinoline-5,10-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The quinoline ring can be reduced under specific conditions.
Substitution: Methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group results in a quinone derivative, while reduction of the quinoline ring can yield a tetrahydroquinoline derivative .
Applications De Recherche Scientifique
7-Butyl-4-hydroxy-3,8,9-trimethoxybenzo[g]quinoline-5,10-dione has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 7-Butyl-4-hydroxy-3,8,9-trimethoxybenzo[g]quinoline-5,10-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 7-Butyl-4-chloro-3,8,9-trimethoxybenzo[g]quinoline-5,10-dione
- 4-Hydroxy-2-quinolones
Uniqueness
7-Butyl-4-hydroxy-3,8,9-trimethoxybenzo[g]quinoline-5,10-dione is unique due to its specific substitution pattern on the quinoline ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Propriétés
Numéro CAS |
61186-58-1 |
|---|---|
Formule moléculaire |
C20H21NO6 |
Poids moléculaire |
371.4 g/mol |
Nom IUPAC |
7-butyl-3,8,9-trimethoxy-1H-benzo[g]quinoline-4,5,10-trione |
InChI |
InChI=1S/C20H21NO6/c1-5-6-7-10-8-11-13(20(27-4)19(10)26-3)18(24)15-14(16(11)22)17(23)12(25-2)9-21-15/h8-9H,5-7H2,1-4H3,(H,21,23) |
Clé InChI |
BDXALOCLEQBXOV-UHFFFAOYSA-N |
SMILES canonique |
CCCCC1=CC2=C(C(=C1OC)OC)C(=O)C3=C(C2=O)C(=O)C(=CN3)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


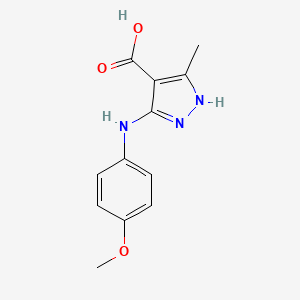


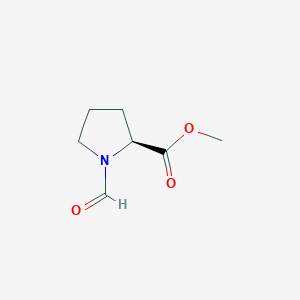
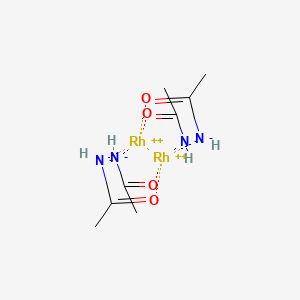

![2-(4-(Hydroxymethyl)benzo[d]oxazol-2-yl)acetic acid](/img/structure/B12887719.png)
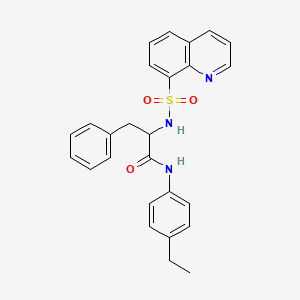
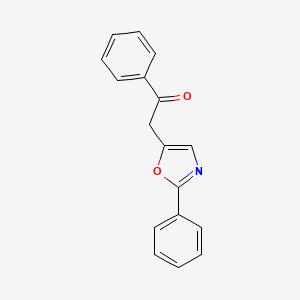
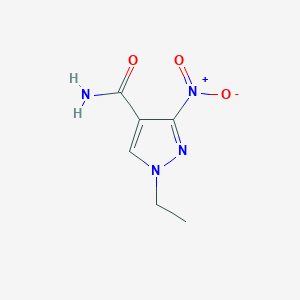

![2-Phenyl-2,3,3a,4-tetrahydrocyclopenta[c]pyrrol-5(1H)-one](/img/structure/B12887761.png)
